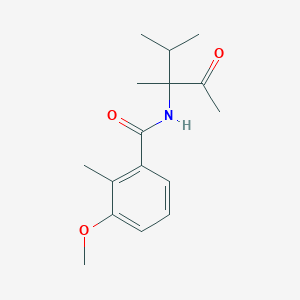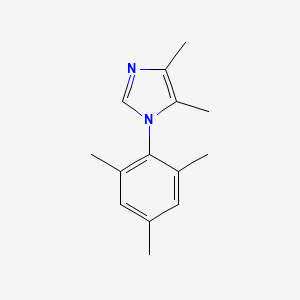![molecular formula C14H18N2O3 B12592582 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine CAS No. 507455-97-2](/img/structure/B12592582.png)
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group substituted with methoxymethyl and nitro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications .
Métodos De Preparación
The synthesis of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The phenyl group is introduced through substitution reactions, where the methoxymethyl and nitro groups are added to the aromatic ring.
Ethenyl Group Addition: The final step involves the addition of the ethenyl group to the pyrrolidine ring, completing the synthesis of the compound.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the substituted phenyl group allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparación Con Compuestos Similares
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine can be compared with other similar compounds, such as:
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrole: Contains a pyrrole ring instead of pyrrolidine.
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}azepane: Features an azepane ring, a seven-membered nitrogen-containing ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
507455-97-2 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-[2-[3-(methoxymethyl)-2-nitrophenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H18N2O3/c1-19-11-13-6-4-5-12(14(13)16(17)18)7-10-15-8-2-3-9-15/h4-7,10H,2-3,8-9,11H2,1H3 |
Clave InChI |
YCZYEHZFRFRXDH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C(=CC=C1)C=CN2CCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


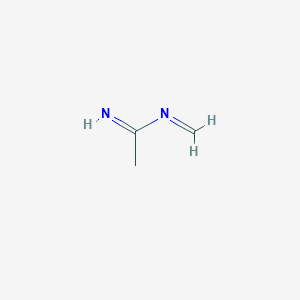
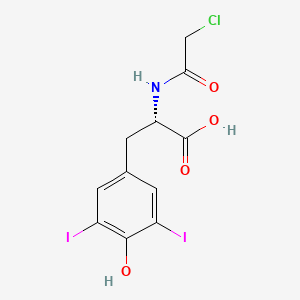
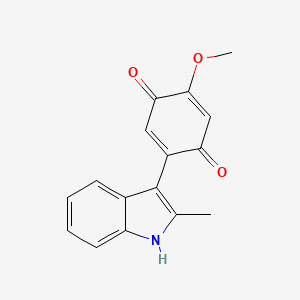
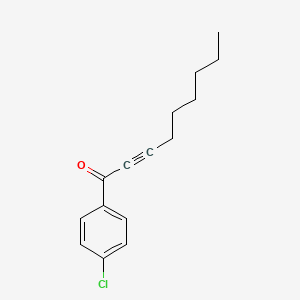
![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
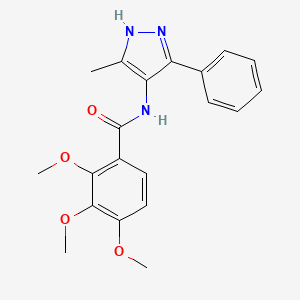
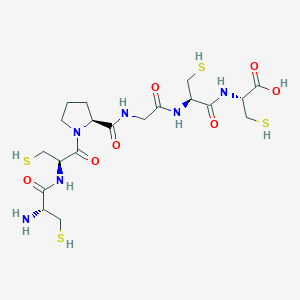
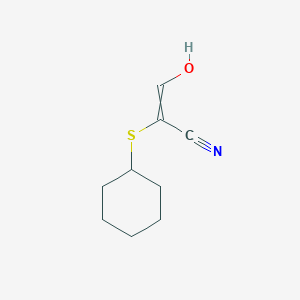
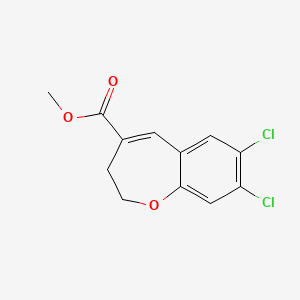
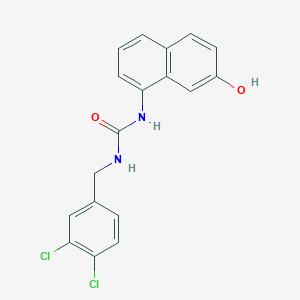
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)

